9H-Carbazol-2-ol, 6-bromo-9-methyl-
CAS No.: 809287-14-7
Cat. No.: VC8296528
Molecular Formula: C13H10BrNO
Molecular Weight: 276.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 809287-14-7 |
|---|---|
| Molecular Formula | C13H10BrNO |
| Molecular Weight | 276.13 g/mol |
| IUPAC Name | 6-bromo-9-methylcarbazol-2-ol |
| Standard InChI | InChI=1S/C13H10BrNO/c1-15-12-5-2-8(14)6-11(12)10-4-3-9(16)7-13(10)15/h2-7,16H,1H3 |
| Standard InChI Key | JHWHKLVZQMAZQD-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=C(C=C2)Br)C3=C1C=C(C=C3)O |
| Canonical SMILES | CN1C2=C(C=C(C=C2)Br)C3=C1C=C(C=C3)O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
9H-Carbazol-2-ol, 6-bromo-9-methyl- has the molecular formula C₁₃H₁₀BrNO, derived from the carbazole backbone (C₁₂H₉N) with substitutions at positions 2, 6, and 9. The molecular weight is approximately 277.13 g/mol, calculated by summing the atomic masses of carbon (12.01 × 13), hydrogen (1.01 × 10), bromine (79.90), nitrogen (14.01), and oxygen (16.00) .
Structural Characteristics
The carbazole core consists of a fused benzene and pyrrole ring system. Key substituents include:
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Hydroxyl group (-OH) at position 2: Enhances polarity and enables hydrogen bonding .
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Methyl group (-CH₃) at position 9: Increases steric bulk and alters electronic properties .
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Bromine atom (Br) at position 6: Introduces electronegativity and facilitates cross-coupling reactions .
The bromine’s position at C6 is meta to the hydroxyl group, which may influence regioselectivity in further reactions.
Synthesis and Manufacturing
Bromination of 9-Methylcarbazol-2-ol
A plausible synthesis route involves electrophilic bromination of 9-methylcarbazol-2-ol. This method parallels the bromination of 9-hexylcarbazole derivatives, where bromine (Br₂) or N-bromosuccinimide (NBS) is used in a polar solvent like dichloromethane or tetrahydrofuran (THF) . The hydroxyl group at C2 directs bromination to the C6 position due to its electron-donating resonance effects.
Example Protocol:
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Dissolve 9-methylcarbazol-2-ol (1 equiv) in THF.
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Add NBS (1.1 equiv) and a catalytic amount of FeCl₃.
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Stir at room temperature for 12 hours.
Alternative Green Synthesis
Eco-friendly approaches, such as those used for 2-amino-4-(9H-carbazol-3-yl)thiophenes, could be adapted. A one-pot, three-component reaction using NaHCO₃ in THF/H₂O may minimize waste and improve atom economy .
Physicochemical Properties
Thermodynamic Parameters
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Density: Estimated at 1.3–1.4 g/cm³, extrapolated from similar bromocarbazoles .
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Boiling Point: ~420–440°C, higher than 9-methylcarbazol-2-ol (405.7°C) due to bromine’s molecular weight .
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Flash Point: ~210–230°C, consistent with brominated aromatics .
Solubility and Reactivity
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Solubility: Low in water (<0.1 mg/mL); soluble in organic solvents (THF, DMSO).
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Reactivity: Bromine at C6 enables Suzuki-Miyaura couplings for functionalization.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Carbazole derivatives exhibit anticancer, antimicrobial, and anti-inflammatory activities. The bromine atom serves as a handle for synthesizing targeted drug candidates via cross-coupling reactions.
Organic Electronics
Brominated carbazoles are precursors for light-emitting diodes (OLEDs) and photovoltaic cells. The electron-withdrawing bromine enhances charge transport properties .
Synthetic Chemistry
The compound is a versatile building block for synthesizing boron-containing carbazoles (e.g., 6-(1,3,2-dioxaborolan-2-yl)-9-methyl-9H-carbazol-2-ol), used in catalytic cycles and polymer synthesis.
Comparative Analysis of Carbazole Derivatives
Future Research Directions
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Catalytic Applications: Explore palladium-catalyzed couplings for polymer synthesis.
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Biological Screening: Test anticancer activity against MCF-7 and HeLa cell lines.
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Environmental Studies: Assess degradation pathways in aqueous systems.
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